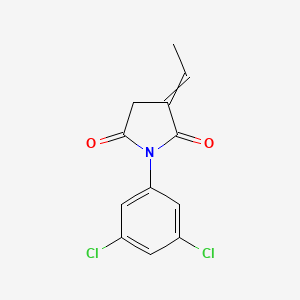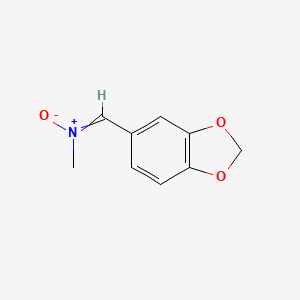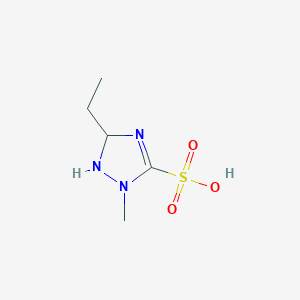
(3aR,7aS)-3a-Phenyl-2-(prop-2-en-1-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aR,7aS)-3a-Phenyl-2-(prop-2-en-1-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole is a complex organic compound characterized by its unique hexahydro-1H-isoindole structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aS)-3a-Phenyl-2-(prop-2-en-1-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole typically involves multiple steps, including the formation of the hexahydro-1H-isoindole core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as phenyl-substituted cyclohexanones and allyl bromides, followed by cyclization and reduction reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3aR,7aS)-3a-Phenyl-2-(prop-2-en-1-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The phenyl and allyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(3aR,7aS)-3a-Phenyl-2-(prop-2-en-1-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (3aR,7aS)-3a-Phenyl-2-(prop-2-en-1-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-[(3aR,7aS)-1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl]-N-(prop-2-en-1-yl)propanamide
- (2S,3R,3aR,7aS)-2-(3,4-dimethoxyphenyl)-5-methoxy-3-methyl-3a-(prop-2-en-1-yl)-2,3,7,7a-tetrahydro-1-benzofuran-6-one
Uniqueness
(3aR,7aS)-3a-Phenyl-2-(prop-2-en-1-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
64504-94-5 |
|---|---|
Molekularformel |
C17H21N |
Molekulargewicht |
239.35 g/mol |
IUPAC-Name |
(3aS,7aR)-7a-phenyl-2-prop-2-enyl-3,3a,4,7-tetrahydro-1H-isoindole |
InChI |
InChI=1S/C17H21N/c1-2-12-18-13-16-10-6-7-11-17(16,14-18)15-8-4-3-5-9-15/h2-9,16H,1,10-14H2/t16-,17+/m1/s1 |
InChI-Schlüssel |
ZSUQDENZLUDDNQ-SJORKVTESA-N |
Isomerische SMILES |
C=CCN1C[C@H]2CC=CC[C@]2(C1)C3=CC=CC=C3 |
Kanonische SMILES |
C=CCN1CC2CC=CCC2(C1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14493768.png)


![2-(Ethylsulfanyl)cyclohepta[d]imidazole](/img/structure/B14493791.png)

![[2-({2-[(Piperidin-1-yl)methyl]phenyl}sulfanyl)phenyl]methanol](/img/structure/B14493813.png)
![Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-EN-1-YL}silane](/img/structure/B14493820.png)

![[1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14493832.png)

![Cyano[(4-methoxyphenyl)sulfanyl]methyl acetate](/img/structure/B14493837.png)


![2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid](/img/structure/B14493865.png)
